

# structure and stereochemistry of Boc-(S)-3-(aminomethyl)pyrrolidine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Cat. No.: B061939

[Get Quote](#)

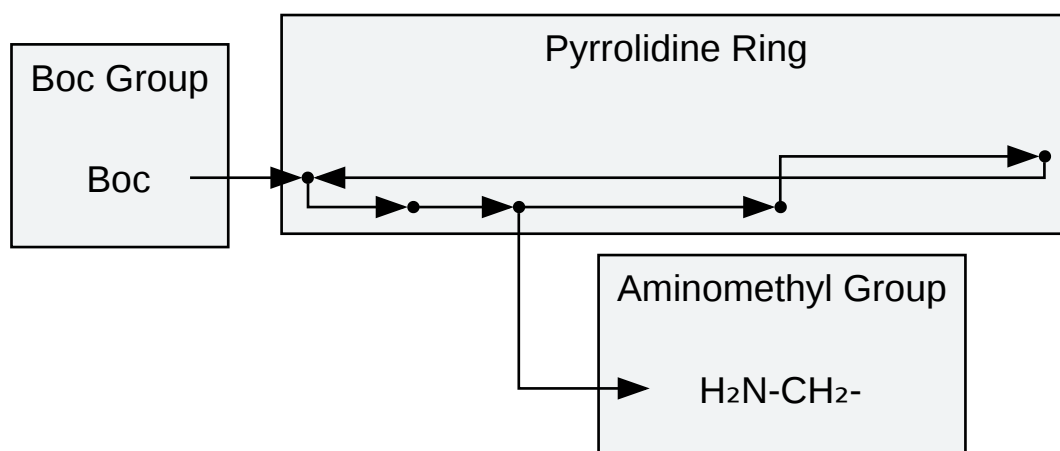
An In-depth Technical Guide to Boc-(S)-3-(aminomethyl)pyrrolidine for Drug Development Professionals

## Introduction

Boc-(S)-3-(aminomethyl)pyrrolidine is a versatile chiral building block widely employed in medicinal chemistry and organic synthesis.<sup>[1][2]</sup> Its structure, featuring a pyrrolidine ring with a protected nitrogen and a primary amine on a stereodefined side chain, makes it an invaluable intermediate for creating complex, enantiomerically pure molecules.<sup>[1]</sup> This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its role in drug discovery and development. The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective deprotection, making it highly adaptable in multi-step synthetic pathways.<sup>[1]</sup>

## Structure and Stereochemistry

The fundamental structure of Boc-(S)-3-(aminomethyl)pyrrolidine consists of a five-membered pyrrolidine ring. The nitrogen atom of the ring is protected by a tert-butoxycarbonyl (Boc) group. A key feature is the aminomethyl group (-CH<sub>2</sub>NH<sub>2</sub>) attached to the third carbon of the pyrrolidine ring. The stereochemistry at this carbon is designated as (S), which is crucial for the synthesis of stereospecific pharmaceuticals where biological activity is highly dependent on the three-dimensional arrangement of atoms.<sup>[3]</sup>



[Click to download full resolution via product page](#)

Caption: 2D representation of Boc-(S)-3-(aminomethyl)pyrrolidine structure.

## Physicochemical and Spectroscopic Properties

The compound is typically a yellow oil or a solid, and its properties make it a stable intermediate for various chemical transformations.<sup>[1]</sup> Key data are summarized below.

Property	Value	Reference(s)
CAS Number	199175-10-5	[1][4][5][6]
Molecular Formula	C <sub>10</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub>	[1][4][5][6]
Molecular Weight	200.28 g/mol	[1][4][6]
Appearance	Yellow oil or solid	[1]
Boiling Point	280.3 ± 13.0 °C (Predicted)	[4]
Density	1.044 ± 0.06 g/cm <sup>3</sup> (Predicted)	[4]
pKa	10.12 ± 0.29 (Predicted)	[4]
Purity	≥97-99% (HPLC)	[1][6]
Storage Conditions	0-8°C, protect from light	[1][4][6]
SMILES	<chem>O=C(OC(C)(C)C)N1CC--INVALID-LINK--C1</chem>	[6]
InChI Key	OGCCBDIYOAFOGK-MRVPVSSYSA-N	[7]

Characterization of Boc-(S)-3-(aminomethyl)pyrrolidine is typically performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (<sup>1</sup>H and <sup>13</sup>C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.[7][8][9]

## Synthesis Overview

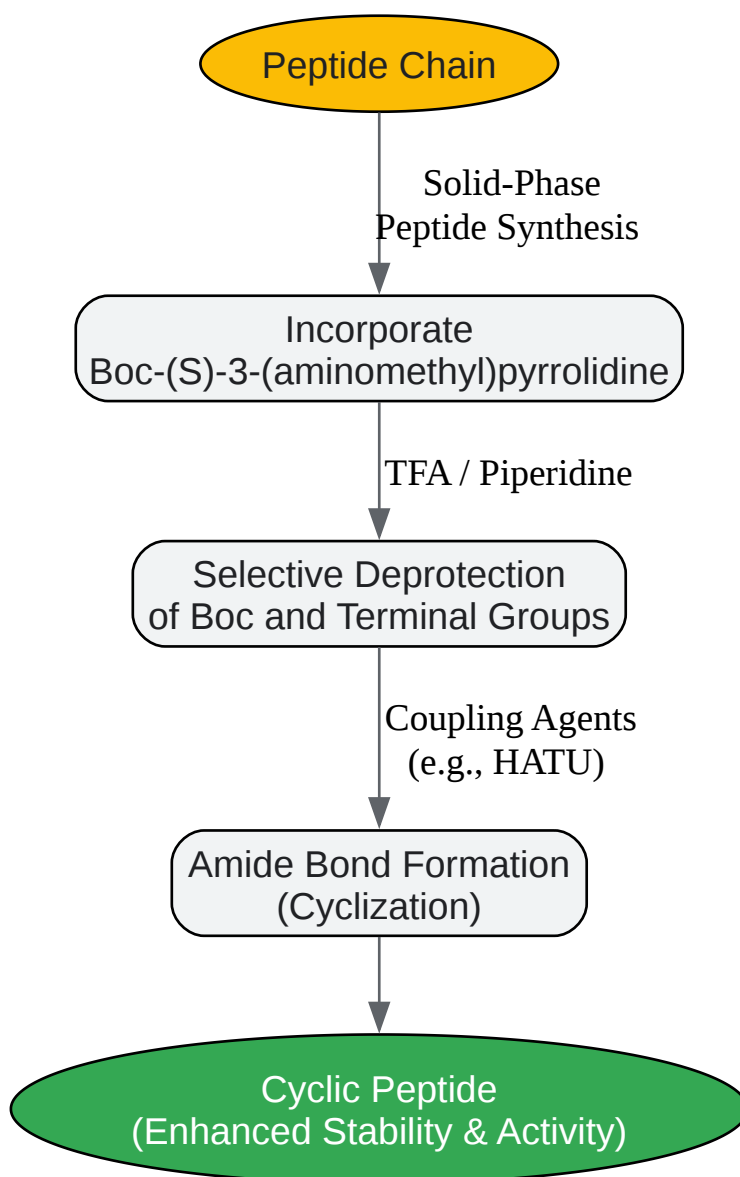
A common and stereospecific method for synthesizing Boc-(S)-3-(aminomethyl)pyrrolidine starts from the commercially available chiral precursor, (S)-prolinol.[10] The synthesis involves a sequence of protection, activation, and substitution reactions to convert the hydroxyl group of (S)-prolinol into the desired aminomethyl functionality while maintaining the crucial (S)-stereochemistry.

Caption: General synthetic workflow for Boc-(S)-3-(aminomethyl)pyrrolidine.

## Applications in Drug Discovery

Boc-(S)-3-(aminomethyl)pyrrolidine is a cornerstone in the synthesis of advanced pharmaceutical agents due to its unique structural attributes.[\[1\]](#)

- **Chiral Building Block:** As an enantiomerically pure compound, it is essential for asymmetric synthesis, ensuring the production of drugs with high efficacy and safety profiles.[\[1\]](#)
- **Peptide Chemistry:** It is incorporated into peptide-based therapeutics to introduce conformational rigidity, such as  $\beta$ -turns, which can enhance binding affinity to biological targets.[\[11\]](#) The diamino functionality, after deprotection, can also act as a linker for peptide cyclization, which improves stability, bioavailability, and resistance to enzymatic degradation.[\[11\]](#)
- **Synthesis of Peptidomimetics:** The pyrrolidine scaffold is used to append various functional groups, leading to the creation of novel peptidomimetics with improved pharmacological properties.[\[11\]](#)
- **Neurological Drug Development:** The compound serves as a key intermediate in the synthesis of drugs targeting neurological disorders.[\[1\]](#)[\[2\]](#)
- **Neuroscience Research:** It is a valuable tool in studying neurotransmitter systems and developing potential treatments for cognitive disorders.[\[1\]](#)



[Click to download full resolution via product page](#)

Caption: Workflow for using the compound in peptide cyclization.

## Representative Experimental Protocol: N-Acylation

The primary amine of Boc-(S)-3-(aminomethyl)pyrrolidine is readily available for various coupling reactions. The following is a general protocol for N-acylation, a common step in synthesizing more complex molecules.

Objective: To couple a carboxylic acid (R-COOH) to the primary amine of Boc-(S)-3-(aminomethyl)pyrrolidine.

## Materials:

- Boc-(S)-3-(aminomethyl)pyrrolidine
- Carboxylic acid (R-COOH) (1.0 eq)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
- DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
- Anhydrous DMF (N,N-Dimethylformamide)
- Saturated aqueous NaHCO<sub>3</sub> solution
- Brine
- Ethyl acetate (EtOAc)
- Anhydrous MgSO<sub>4</sub>
- Argon or Nitrogen gas

## Procedure:

- Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
- Reagent Addition: Add Boc-(S)-3-(aminomethyl)pyrrolidine (1.05 eq) to the solution. Cool the mixture to 0°C using an ice bath.
- Coupling: Add DIPEA (2.0 eq) to the stirred solution, followed by the portion-wise addition of HATU (1.1 eq).
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

- Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO<sub>3</sub> solution (3 times), water (1 time), and brine (1 time).
- Purification: Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure.
- Final Product: Purify the resulting crude product by column chromatography on silica gel to yield the desired N-acylated product. Characterize the final compound by NMR and MS.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 199175-10-5 CAS MSDS ((S)-1-Boc-3-(aminomethyl)pyrrolidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. CAS # 199175-10-5, (S)-1-Boc-3-(aminomethyl)pyrrolidine, (S)-1-tert-Butoxycarbonyl-3-(aminomethyl)pyrrolidine, (S)-3-(Aminomethyl)-1-N-Boc-pyrrolidine - chemBlink [www.chemblink.com]
- 6. chemscene.com [chemscene.com]
- 7. (R)-3-Aminomethyl-1-N-Boc-pyrrolidine(199174-29-3) 1H NMR [m.chemicalbook.com]
- 8. R-3-(BOC-AMINOMETHYL)-PYRROLIDINE-HCl(1217858-20-2) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [structure and stereochemistry of Boc-(S)-3-(aminomethyl)pyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b061939#structure-and-stereochemistry-of-boc-s-3-aminomethyl-pyrrolidine]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)